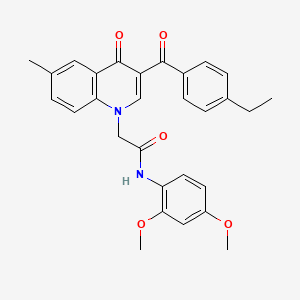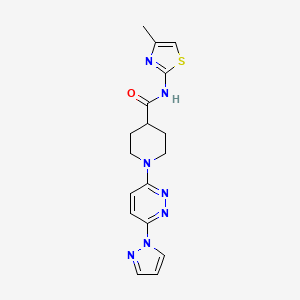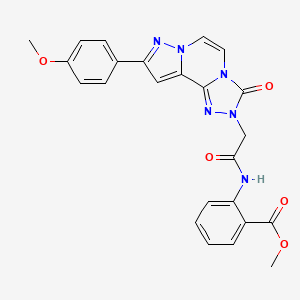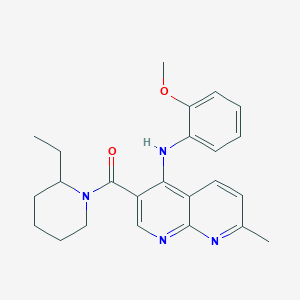
N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide” is a chemical compound with the molecular formula C30H30N2O7 . It has an average mass of 530.568 Da and a mono-isotopic mass of 530.205322 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Aplicaciones Científicas De Investigación
Antitumor Activity
Quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. These compounds, including those similar in structure to N-(2,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide, have shown promising broad-spectrum antitumor activities. For instance, certain derivatives have demonstrated significant potency against CNS, renal, and breast cancer cell lines, as well as leukemia cell lines, through molecular docking methodologies and inhibition of specific kinases such as B-RAF kinase, which is implicated in the growth of melanoma cell lines (Al-Suwaidan et al., 2016).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory properties of compounds structurally related to this compound have also been investigated. Cyclocondensation reactions involving similar compounds have led to the synthesis of derivatives displaying significant analgesic effects comparable to sodium metamizole and notable anti-inflammatory effects in model studies (Yusov et al., 2019).
Antimicrobial Agents
Quinazolinone derivatives have been synthesized and characterized for their potential as antimicrobial agents. These compounds have been screened for antibacterial and antifungal activities against various strains, demonstrating broad-spectrum efficacy. The structural modification and synthesis approach aim to develop compounds with enhanced antimicrobial properties (Desai et al., 2007).
Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives, similar in nature to the compound , have shown significant antioxidant activity. These studies involve the synthesis and characterization of such complexes and their evaluation through in vitro assays, highlighting the potential of these compounds in combating oxidative stress (Chkirate et al., 2019).
Neuroprotective Effects
Research into novel anilidoquinoline derivatives, closely related to this compound, has explored their therapeutic efficacy in treating neurological conditions such as Japanese encephalitis. These compounds have demonstrated significant antiviral and antiapoptotic effects in vitro, offering insights into their neuroprotective potential (Ghosh et al., 2008).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-5-19-7-9-20(10-8-19)28(33)23-16-31(25-13-6-18(2)14-22(25)29(23)34)17-27(32)30-24-12-11-21(35-3)15-26(24)36-4/h6-16H,5,17H2,1-4H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYUEMCIPUFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2733387.png)


![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2733391.png)



![Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate](/img/structure/B2733400.png)



![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2733405.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2733406.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2733407.png)